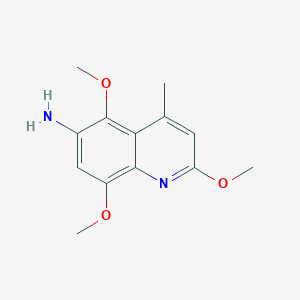

2,5,8-Trimethoxy-4-methylquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,8-trimethoxy-4-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-7-5-10(17-3)15-12-9(16-2)6-8(14)13(18-4)11(7)12/h5-6H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLGXBGLWQALKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=C(C(=C12)OC)N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,5,8 Trimethoxy 4 Methylquinolin 6 Amine

Retrosynthetic Analysis of the 2,5,8-Trimethoxy-4-methylquinolin-6-amine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials.

The primary retrosynthetic disconnection for the quinoline (B57606) ring system typically involves breaking the bonds formed during the cyclization step of a chosen named reaction. For the this compound scaffold, several disconnections can be envisioned, each corresponding to a different classical quinoline synthesis.

A common approach is to disconnect the pyridine (B92270) ring, which is often formed in the final cyclization step. This leads to two main fragments: a substituted aniline (B41778) and a three-carbon unit. The specific nature of these fragments, or synthons, depends on the chosen synthetic strategy. For instance, a Friedländer-type disconnection would lead to a substituted 2-aminobenzaldehyde or 2-aminoketone and a carbonyl compound with an α-methylene group. In contrast, a Skraup or Doebner-von Miller approach would involve a substituted aniline and an α,β-unsaturated carbonyl compound (or its precursor).

| Disconnection Strategy | Aniline-derived Synthon | Three-Carbon Synthon |

| Friedländer Annulation | 2-Amino-3,6-dimethoxy-5-nitrobenzaldehyde | Acetone |

| Skraup/Doebner-von Miller | 2,5-Dimethoxy-4-nitroaniline | Crotonaldehyde or its equivalent |

| Conrad-Limpach-Knorr | 2,5-Dimethoxy-4-nitroaniline | Ethyl acetoacetate |

This table presents a simplified retrosynthetic analysis. The nitro group serves as a precursor to the final amine functionality and would be introduced and reduced at appropriate stages of the synthesis.

The regioselective placement of the methoxy (B1213986), methyl, and amino groups on the quinoline core is a critical challenge. The substitution pattern of the starting materials will dictate the final arrangement of these functional groups. The directing effects of the substituents on the aniline ring play a crucial role in electrophilic aromatic substitution reactions that may be involved in the synthesis.

For instance, in a Skraup or Doebner-von Miller synthesis, the cyclization of the intermediate onto the substituted aniline ring must occur at the correct ortho position. The presence of multiple activating groups (methoxy) requires careful consideration of the reaction conditions to achieve the desired regioselectivity. The nitro group, being a strong deactivating and meta-directing group, would be strategically placed to direct the cyclization and would later be reduced to the target amine.

Conventional Synthetic Pathways to the Quinoline Core and Their Adaptations

Several classical named reactions provide the foundation for the synthesis of the quinoline ring system. The choice of a particular method depends on the desired substitution pattern and the availability of starting materials.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis wikipedia.orgnih.govorganic-chemistry.org. For the target molecule, a plausible route would involve the reaction of a suitably substituted 2-aminobenzaldehyde with acetone. The challenge lies in the synthesis of the required polysubstituted 2-aminobenzaldehyde.

The Skraup synthesis is a classic method that produces quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene wikipedia.org. The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. A modification of this, the Doebner-von Miller reaction , utilizes α,β-unsaturated aldehydes or ketones, offering more control over the substitution pattern of the resulting quinoline wikipedia.orgresearchgate.netnih.goviipseries.orgresearchgate.net. For the synthesis of this compound, a substituted aniline would be reacted with crotonaldehyde to introduce the methyl group at the 4-position.

The Knorr quinoline synthesis typically yields 2-hydroxyquinolines (quinolones) from the reaction of β-ketoanilides in the presence of a strong acid wikipedia.org. While not directly providing the target structure, the resulting quinolone could potentially be further functionalized.

| Reaction | Starting Materials | Key Features |

| Friedländer | 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene | Generally good yields, regioselective. |

| Skraup | Aniline + Glycerol + H₂SO₄ + Oxidizing agent | Can be vigorous, often produces unsubstituted quinolines. |

| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | More versatile than Skraup for substituted quinolines. |

| Knorr | β-Ketoanilide + Strong acid | Produces 2-hydroxyquinolines. |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base wikipedia.orgresearchgate.netijsr.netresearchgate.netui.ac.id. The resulting carboxylic acid can be subsequently removed or converted to other functional groups. This method offers a way to introduce substituents at the 2- and 3-positions of the quinoline ring.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters wikipedia.orgsynarchive.comnih.govmdpi.com. Depending on the reaction conditions, either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, Knorr modification) can be obtained. These hydroxyquinolines can then be further modified to introduce the desired substituents.

Specific Synthetic Protocols for this compound and Related Analogs

Proposed Synthetic Route:

Nitration of 2,5-dimethoxyaniline: The commercially available 2,5-dimethoxyaniline would be nitrated to introduce a nitro group, which will ultimately become the 6-amino group. The directing effects of the methoxy and amino groups would need to be carefully controlled to achieve the desired regiochemistry, likely leading to a mixture of isomers that would require separation. A plausible major product would be 2,5-dimethoxy-4-nitroaniline.

Doebner-von Miller Cyclization: The resulting 2,5-dimethoxy-4-nitroaniline would then be subjected to a Doebner-von Miller reaction with crotonaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or a Lewis acid) and a mild oxidizing agent. This step would form the quinoline ring, yielding 6-nitro-2,5,8-trimethoxy-4-methylquinoline. The third methoxy group at the 8-position would be introduced during the cyclization process, although the mechanism for its incorporation would be complex and potentially low-yielding. A more controlled approach might involve starting with a 2,3,5-trimethoxyaniline derivative.

Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford the target compound, this compound.

Hypothetical Reaction Scheme:

Step 1: Nitration 2,5-dimethoxyaniline + HNO₃/H₂SO₄ → 2,5-dimethoxy-4-nitroaniline

Step 2: Doebner-von Miller Reaction 2,5-dimethoxy-4-nitroaniline + Crotonaldehyde --(HCl, Oxidant)--> 6-nitro-2,5,8-trimethoxy-4-methylquinoline

Step 3: Reduction 6-nitro-2,5,8-trimethoxy-4-methylquinoline --([H])--> this compound

It is important to note that this is a proposed pathway, and the actual synthesis would require significant experimental optimization to control regioselectivity and maximize yields. The synthesis of related methoxy- and amino-substituted quinolines has been reported, providing a basis for the development of a specific protocol for the target molecule nih.govacs.orgacs.orgmdpi.comscielo.br.

Multi-step Reaction Sequences for Total Synthesis

A logical total synthesis for this compound can be proposed as a four-step sequence, beginning with a suitably substituted aniline precursor and proceeding through quinoline ring formation, electrophilic substitution, and final functional group reduction.

Proposed Synthetic Pathway:

Precursor Synthesis: The synthesis would commence with a highly substituted aniline, 3,4,6-trimethoxyaniline . While this starting material is not common, it can be prepared from commercially available precursors like trimethoxybenzoic acid through multi-step processes involving chlorination, amidation, and Hofmann rearrangement, or via nitration and subsequent reduction of a corresponding trimethoxybenzene.

Quinoline Core Formation (Doebner-von Miller Reaction): The key step in constructing the quinoline skeleton is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. In this proposed synthesis, 3,4,6-trimethoxyaniline would be reacted with methyl vinyl ketone (MVK) in the presence of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid catalyst and an oxidizing agent to yield the intermediate, 2,5,8-Trimethoxy-4-methylquinoline .

Regioselective Nitration: The next step involves the introduction of a nitro group at the C6 position, which will serve as a precursor to the final amine group. The electron-donating nature of the methoxy groups on the benzene (B151609) ring activates it towards electrophilic aromatic substitution. Nitration of the 2,5,8-Trimethoxy-4-methylquinoline intermediate using a standard nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature conditions is expected to favor substitution at the C6 position, yielding 2,5,8-Trimethoxy-4-methyl-6-nitroquinoline .

Nitro Group Reduction: The final step is the reduction of the 6-nitro group to the target 6-amine. This is a standard transformation that can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acetic acid (Fe/AcOH). commonorganicchemistry.com This final step affords the desired product, This compound .

| Step | Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Quinoline Formation (Doebner-von Miller) | 3,4,6-Trimethoxyaniline | Methyl vinyl ketone (MVK), Acid Catalyst (e.g., HCl), Oxidant | 2,5,8-Trimethoxy-4-methylquinoline |

| 2 | Electrophilic Aromatic Substitution (Nitration) | 2,5,8-Trimethoxy-4-methylquinoline | HNO₃ / H₂SO₄ | 2,5,8-Trimethoxy-4-methyl-6-nitroquinoline |

| 3 | Nitro Group Reduction | 2,5,8-Trimethoxy-4-methyl-6-nitroquinoline | SnCl₂/HCl or H₂/Pd-C | This compound |

Catalyst-Mediated and Transition Metal-Free Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions.

Catalyst-Mediated Approaches: In the proposed synthesis, several steps are inherently catalyst-mediated.

Doebner-von Miller Reaction: This reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or hydrochloric acid. wikipedia.org Alternatively, Lewis acids such as tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), or scandium(III) triflate can be employed to facilitate the cyclization. wikipedia.org The choice of catalyst can significantly impact the reaction rate and yield.

Nitro Group Reduction: The reduction of the nitro group is frequently accomplished using transition metal catalysts. Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenation, offering a clean reaction with water as the only byproduct. commonorganicchemistry.com Other metals like platinum or Raney nickel can also be used. commonorganicchemistry.com For substrates sensitive to catalytic hydrogenation, metal reagents like tin(II) chloride (SnCl₂) are used, which function as stoichiometric reductants rather than catalysts. commonorganicchemistry.com

Transition Metal-Free Approaches: While catalytic hydrogenation for the final reduction step is highly efficient, several transition-metal-free methods are available, which can be advantageous in avoiding potential metal contamination of the final product.

Metal/Acid Systems: The use of iron powder in acetic or hydrochloric acid is a classic, cost-effective, and robust method for nitro group reduction. Similarly, zinc powder in acidic media can be employed. commonorganicchemistry.com

Hydrosulfite Reduction: Sodium dithionite (Na₂S₂O₄) is another common reagent for the reduction of aromatic nitro compounds under aqueous conditions.

Green Chemistry Principles in Quinoline Synthesis

Applying green chemistry principles to the synthesis of complex molecules like quinolines is crucial for environmental sustainability. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-Assisted Reactions: Both the Doebner-von Miller reaction and the nitration step can potentially be accelerated using microwave irradiation. Microwave heating can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner reaction profiles by minimizing byproduct formation.

Solvent-Free Conditions: Where feasible, conducting reactions without a solvent (neat) or in greener solvents (e.g., water, ethanol, ionic liquids) is a core tenet of green chemistry. The Doebner-von Miller reaction has been reported under solvent-free conditions, often using a solid acid catalyst. This approach minimizes the use of volatile organic compounds (VOCs).

Multicomponent Reactions (MCRs): Although the proposed synthesis is linear, the principles of MCRs—which involve combining three or more reactants in a single pot to form a product that contains portions of all reactants—are relevant to quinoline synthesis in general. researchgate.net MCRs, such as the Povarov reaction, offer high atom economy and step efficiency. researchgate.net Adapting the synthesis to a one-pot, multi-step sequence without isolating intermediates could further enhance its green credentials by reducing solvent use and waste from workup and purification steps.

Optimization of Reaction Conditions and Yield

Key parameters for optimization in the proposed synthesis include:

Doebner-von Miller Reaction:

Catalyst: Screening different Brønsted and Lewis acids to find the most effective catalyst.

Temperature: Balancing reaction rate with potential side reactions, such as polymerization of methyl vinyl ketone.

Reactant Ratio: Optimizing the molar ratio of the aniline, MVK, and oxidant.

Nitration:

Temperature: This is critical for controlling regioselectivity and preventing over-nitration. Reactions are often run at low temperatures (e.g., 0 °C) to enhance selectivity.

Nitrating Agent: Varying the composition of the mixed acid (HNO₃/H₂SO₄) or exploring other nitrating agents (e.g., KNO₃/H₂SO₄).

Nitro Group Reduction:

Reducing Agent: Selecting the most efficient and selective reducing agent that is compatible with the other functional groups in the molecule.

Catalyst Loading (for hydrogenation): Optimizing the weight percentage of Pd on the carbon support.

Pressure (for hydrogenation): Varying the hydrogen gas pressure to influence the reaction rate.

| Reaction Step | Parameter to Optimize | Range/Options | Goal |

|---|---|---|---|

| Quinoline Formation | Catalyst Type | HCl, H₂SO₄, PPA, ZnCl₂, SnCl₄ | Maximize yield, minimize byproducts |

| Solvent | Ethanol, Acetic Acid, Solvent-free | Improve solubility, facilitate reaction | |

| Temperature | Room Temp. to 120 °C | Increase reaction rate without decomposition | |

| Reaction Time | 1 - 24 hours | Ensure complete conversion | |

| Nitration | Temperature | -10 °C to Room Temp. | Control regioselectivity (favor C6) |

| Nitrating Agent | HNO₃/H₂SO₄, KNO₃/H₂SO₄ | Achieve efficient mono-nitration | |

| Reaction Time | 30 minutes - 4 hours | Prevent over-reaction | |

| Reduction | Reducing Agent | H₂/Pd-C, SnCl₂, Fe/HCl, Zn/AcOH | Achieve clean and complete reduction |

| Solvent | Ethanol, Ethyl Acetate, Acetic Acid | Ensure substrate solubility | |

| Temperature | Room Temp. to Reflux | Drive reaction to completion |

Mechanistic Insights into Reactions Involving 2,5,8 Trimethoxy 4 Methylquinolin 6 Amine

Elucidation of Reaction Mechanisms for the Formation of 2,5,8-Trimethoxy-4-methylquinolin-6-amine

While the specific synthesis of this compound is not extensively detailed in the literature, its formation can be understood by examining classical and modern quinoline (B57606) synthesis methodologies. Plausible mechanistic routes include adaptations of the Skraup or Friedländer syntheses, followed by functional group interconversions.

A probable synthetic pathway involves a variation of the Skraup reaction, which builds the quinoline core from an aniline (B41778) derivative. A potential precursor, 2,5-dimethoxy-4-nitroaniline, could undergo cyclization with a glycerol (B35011) equivalent (like acrolein, formed in situ) under acidic, oxidative conditions. This would be followed by methylation and a subsequent methoxy (B1213986) group installation. The final step would involve the reduction of the nitro group at position 6 to the target amine. The reduction of a nitroquinoline to an aminoquinoline is a standard transformation, often achieved with reagents like tin(II) chloride (SnCl₂) or titanium(III) chloride (TiCl₃). mdpi.comresearchgate.net

Alternatively, the Friedländer annulation offers a convergent approach for assembling polysubstituted quinolines. eurekaselect.comorganic-chemistry.org This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organic-chemistry.orgijcce.ac.irorganicreactions.org For the target molecule, a hypothetical Friedländer synthesis could start from a highly substituted 2-aminobenzophenone (B122507) derivative and ethyl acetoacetate. The initial step is an aldol-type condensation or a Knoevenagel condensation, forming an enone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl group, and subsequent dehydration to form the aromatic pyridine (B92270) ring of the quinoline system. The amine at position 6 would likely be introduced in a later step, for instance, by nitration of the formed quinoline ring followed by reduction, as the free amine might interfere with the initial condensation steps.

Table 1: Comparison of Plausible Synthetic Routes

| Feature | Skraup-type Synthesis | Friedländer Synthesis |

|---|---|---|

| Starting Materials | Substituted aniline + Glycerol/Acrolein | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound |

| Key Steps | Electrophilic cyclization, Dehydration, Oxidation | Condensation, Cyclodehydration |

| Conditions | Harsh (strong acid, high temp.) | Can be milder (acid or base catalyzed) |

| Substitution Pattern | Primarily dictated by aniline starting material | Controlled by both reactants |

| Ref. | mdpi.com | eurekaselect.comijcce.ac.ir |

Reactivity Profile of the Amine Functionality at Position 6 in this compound

The exocyclic amine group at the C-6 position is a key functional handle that largely dictates the derivative chemistry of the title compound. Its reactivity is characterized by the nucleophilicity of the nitrogen lone pair and its basicity.

The amine group at C-6 behaves as a typical aromatic amine, acting as a potent nucleophile. The electron-donating methoxy groups at positions 5 and 8 enhance the electron density of the benzene (B151609) ring, which in turn increases the nucleophilicity of the attached amine. This heightened reactivity allows the amine to participate in a variety of functional group transformations.

Acylation: The amine can readily react with acylating agents like acid chlorides (e.g., chloroacetyl chloride) or anhydrides in the presence of a base to form the corresponding amides. mdpi.com This reaction is a common strategy for introducing further complexity or linking the quinoline core to other moieties.

Alkylation: The nitrogen is susceptible to alkylation by alkyl halides or through reductive amination with aldehydes or ketones using reducing agents like sodium cyanoborohydride. clockss.org

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions to install diverse substituents at the C-6 position.

Coupling Reactions: The amine can serve as a nucleophile in coupling reactions, such as amide bond formation using peptide coupling reagents, to link the quinoline to amino acids or peptides. clockss.org It can also participate in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic rings. nih.gov

Table 2: Potential Transformations of the C-6 Amine Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | RCOCl, Base | Amide |

| Alkylation | R-X or RCHO/NaBH₃CN | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, HCl (0 °C) | Diazonium Salt |

The basicity of this compound is influenced by two primary sites: the exocyclic amine at C-6 and the endocyclic nitrogen at position 1 (N-1) of the quinoline ring. The pKa of a molecule is a critical physicochemical property, particularly in medicinal chemistry, as it dictates the ionization state at physiological pH. drughunter.com

The N-1 atom's basicity is a characteristic feature of the quinoline scaffold. For comparison, unsubstituted quinoline has a pKa of 4.9. The methoxy group at the C-2 position, being an electron-donating group, is expected to increase the electron density on the N-1 atom, thereby increasing its basicity.

Simultaneously, the exocyclic C-6 amine functions as a base. Its basicity is significantly enhanced by the strong +M (mesomeric or resonance) effect of the methoxy groups at the ortho (C-5) and para-like (C-8, through the ring system) positions, which donate electron density to the amine. However, protonation of the C-6 amine can disrupt the aromaticity of the benzene ring to a lesser extent than protonation of the N-1 disrupts the pyridine ring's aromatic system. Generally, for aminoquinolines, protonation occurs preferentially at the ring nitrogen. iust.ac.ir The presence of multiple electron-donating groups is expected to result in a relatively high pKa value for the N-1 protonation. For instance, 4-aminoquinoline (B48711) has a pKa of 9.2, showing a significant increase in basicity due to the amino substituent. iust.ac.ir Given the multiple electron-donating groups on the target molecule, its primary pKa is likely to be significantly higher than that of unsubstituted quinoline.

Influence of Methoxy Substituents on Quinoline Ring Reactivity (Positions 2, 5, 8)

The three methoxy groups exert a powerful electronic influence on the quinoline ring, dramatically altering its reactivity towards both electrophilic and nucleophilic reagents. These effects determine the rate and regioselectivity of substitution reactions.

The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects: it is electron-withdrawing via induction (-I effect) due to the high electronegativity of the oxygen atom, but it is strongly electron-donating via resonance (+M effect) by delocalizing one of its lone pairs into the aromatic π-system. minia.edu.egviu.ca For reactions involving the aromatic ring, the resonance effect is almost always dominant. libretexts.org

Electrophilic Aromatic Substitution (EAS): With three methoxy groups and an amine group, the quinoline ring system in this compound is exceptionally electron-rich. Methoxy and amino groups are powerful activating groups for EAS, meaning they increase the rate of reaction with electrophiles compared to unsubstituted benzene or quinoline. minia.edu.egyoutube.com They achieve this by donating electron density into the ring, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, these same electron-donating groups deactivate the ring towards SNAr. nih.govlibretexts.org SNAr reactions require the aromatic ring to be electron-deficient to be attacked by a nucleophile, a condition usually met by the presence of strong electron-withdrawing groups (like -NO₂). libretexts.orgnih.gov The high electron density of the target molecule makes it a very poor substrate for classical SNAr reactions, unless a leaving group is present at a position activated by a different mechanism or under forcing conditions. ntu.edu.sg

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In unsubstituted quinoline, electrophilic attack preferentially occurs on the electron-rich benzene ring at positions C-5 and C-8. The pyridine ring is deactivated due to the electron-withdrawing nature of the imine nitrogen.

In this compound, the situation is more complex due to the presence of five activating substituents. The directing influence of these groups must be considered collectively:

The -NH₂ group at C-6 is the most powerful activating group and strongly directs incoming electrophiles to its ortho positions: C-5 and C-7.

The -OCH₃ group at C-5 directs ortho (to C-6) and para (to C-8).

The -OCH₃ group at C-8 directs ortho (to C-7) and para (to C-5).

Considering these effects, the C-7 position is uniquely and strongly activated. It is ortho to both the powerful C-6 amino group and the C-8 methoxy group. The positions C-5, C-6, and C-8 are already substituted. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C-7 position . Steric hindrance at C-7 is minimal compared to other potential sites.

While classical EAS is predicted to be highly regioselective for C-7, modern synthetic methods like directed metalation or transition-metal-catalyzed C-H activation can provide alternative pathways to functionalize other positions of the quinoline ring, overriding the innate electronic preferences. mdpi.comacs.orgnih.gov For instance, chelation-assisted C-H activation can often direct functionalization to a position ortho to a coordinating group, potentially enabling reactions at less electronically favored sites.

Studies on Oxidative and Reductive Transformations of this compound

The presence of multiple electron-donating groups (three methoxy and one amine) renders the this compound scaffold susceptible to oxidative transformations. The amino group is a primary site for oxidation, which can lead to the formation of nitroso, nitro, or dimeric azo compounds, depending on the oxidant and reaction conditions. Chemical oxidation of aminoquinolines, for instance using ammonium (B1175870) persulfate, has been shown to result in polymerization, suggesting that the amino group activates the ring towards oxidative coupling. dergipark.org.tr Furthermore, oxidative cyclization is a common strategy in the synthesis of quinoline derivatives, indicating the propensity of the quinoline ring system to undergo oxidation, often facilitated by transition metal catalysts or chemical oxidants. mdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.org

Reductive transformations of the quinoline nucleus are well-established, typically involving catalytic hydrogenation to yield tetrahydroquinolines. researchgate.net The pyridine ring of the quinoline system is generally more susceptible to reduction than the benzene ring. Supported gold nanoparticles have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinolines. fudan.edu.cnresearchgate.net Cobalt-based catalysts have also been employed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov Given the substitution pattern of this compound, catalytic hydrogenation would be expected to selectively reduce the pyridine portion of the quinoline ring, yielding the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature) would be crucial in controlling the extent of reduction. rsc.orgacs.org

Table 1: Potential Oxidative and Reductive Transformations of Substituted Quinolines This table presents plausible transformations for a quinoline scaffold with electron-donating substituents, based on established reactivity patterns.

| Transformation | Reagent/Catalyst Examples | Potential Product(s) |

| Oxidation of Amino Group | (NH₄)₂S₂O₄ | Polymerized quinoline, Nitroso/Nitro derivative |

| Oxidative Cyclization | Transition metal catalysts (e.g., Pd, Cu, Co) | Further annulated heterocyclic systems |

| Catalytic Hydrogenation | Au/TiO₂, Co-amido complexes, Ru complexes | 1,2,3,4-Tetrahydroquinoline derivative |

Stereochemical Outcomes and Diastereoselectivity in Syntheses and Reactions of Quinoline Derivatives

The synthesis and subsequent reactions of quinoline derivatives can lead to the formation of stereocenters, and controlling the stereochemical outcome is a significant area of research. The diastereoselective synthesis of tetrahydroquinolines, for example, can be achieved through various methods, including multicomponent reactions and [4+2] annulation strategies. acs.orgfrontiersin.orgthieme-connect.comnih.govacs.org

In the context of this compound, stereochemical considerations would primarily arise during the reduction of the quinoline ring to a tetrahydroquinoline. The hydrogenation of the C2-C3 and C3-C4 double bonds can create new stereocenters at these positions. The diastereoselectivity of such a reduction would be influenced by the existing substituents on the quinoline ring. The bulky methoxy groups and the methyl group at the C4 position could direct the approach of the reducing agent, leading to a preferential formation of one diastereomer over another.

For instance, in the catalytic hydrogenation of substituted quinolines, the facial selectivity of the hydrogen addition is often governed by the steric hindrance imposed by the substituents. The catalyst coordinates to the less hindered face of the quinoline ring, leading to the delivery of hydrogen from that side. While specific studies on this compound are not available, it is reasonable to predict that the substituents would play a crucial role in directing the stereochemical outcome of its reduction.

Table 2: Factors Influencing Diastereoselectivity in Quinoline Derivative Reactions

| Influencing Factor | Description |

| Steric Hindrance | Bulky substituents can block one face of the molecule, directing incoming reagents to the opposite face. |

| Directing Groups | Functional groups can coordinate with the catalyst or reagent, directing its approach to a specific side of the molecule. |

| Reaction Conditions | Temperature, pressure, and solvent can influence the transition state energies, thereby affecting the diastereomeric ratio. |

| Catalyst/Reagent | The choice of catalyst or reagent can have a profound impact on the stereochemical outcome of the reaction. |

Derivatization and Analog Synthesis of 2,5,8 Trimethoxy 4 Methylquinolin 6 Amine

Rational Design Principles for Novel 2,5,8-Trimethoxy-4-methylquinolin-6-amine Analogs

The rational design of novel analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing molecular properties for specific biological targets. researchgate.netchemijournal.comrsc.org Key strategies include structure-activity relationship (SAR) studies, pharmacophore modeling, and bioisosteric replacement.

Structure-Activity Relationship (SAR): SAR studies are fundamental to understanding how specific structural features of the quinoline (B57606) scaffold influence its activity. researchgate.netresearchgate.netacs.org For the this compound core, SAR exploration involves systematically modifying each substituent—the methoxy (B1213986) groups, the C-4 methyl group, and the N-6 amine—to probe their effects on biological function. For instance, the electron-donating nature of the methoxy groups and the basicity of the amino group are critical features that can be fine-tuned. researchgate.net Altering the size, lipophilicity, and electronic properties of these groups helps to build a comprehensive map of the molecule's pharmacophore. researchgate.net

Pharmacophore Modeling: This computational approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For a quinoline derivative, a pharmacophore model might include features such as a hydrogen bond acceptor (the quinoline nitrogen), hydrogen bond donors/acceptors (the N-6 amine), and hydrophobic/aromatic regions (the fused ring system). nih.gov Such models serve as templates for designing new analogs with a higher probability of desired activity by ensuring they retain these critical interactive features.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. ajouronline.comresearchgate.netquora.com For the target compound, a methoxy group (-OCH₃) could be replaced by a hydroxyl (-OH), methylthio (-SCH₃), or even a fluorine atom (-F) to modulate electronic effects and metabolic stability. researchgate.net Similarly, the amine at the N-6 position can be replaced with other hydrogen-bonding groups to explore different interactions with a biological target.

The following table outlines key rational design principles and their application to the this compound scaffold.

| Design Principle | Strategy | Example Application on the Scaffold | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Varying the alkyl chain length on the N-6 amine. | Synthesize N-ethyl, N-propyl, and N-butyl analogs. | Optimize lipophilicity and steric interactions. |

| Pharmacophore Modeling | Maintaining key hydrogen bonding features. | Convert the N-6 amine to a urea (B33335) or sulfonamide. | Enhance binding affinity through additional H-bonds. |

| Bioisosteric Replacement | Replacing a C-5 or C-8 methoxy group. | Substitute -OCH₃ with -OH, -F, or -Cl. | Alter metabolic stability and electronic properties. |

| Conformational Restriction | Introducing cyclic structures. | Incorporate the N-6 amine into a piperazine (B1678402) or morpholine (B109124) ring. | Reduce conformational flexibility to improve binding selectivity. |

Chemical Modifications at the Amine Position (N-6)

The primary amine at the N-6 position is a key site for derivatization, allowing for significant modulation of the molecule's physicochemical properties.

Amidation, Sulfonamidation, and Urea Formation Reactions

These modifications introduce robust functional groups that can act as hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets.

Amidation: The N-6 amine can be readily converted to an amide by reaction with an acyl chloride, acid anhydride, or a carboxylic acid using a coupling agent (e.g., EDC, DCC). This reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). chemijournal.com

Sulfonamidation: Reaction of the primary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base such as pyridine (B92270) or TEA yields the corresponding sulfonamide. chemijournal.comrsc.org This functional group is a well-known bioisostere for carboxylic acids and amides.

Urea and Thiourea Formation: Ureas are synthesized by reacting the amine with an isocyanate (R-N=C=O). Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine can be used. Thioureas are formed similarly using an isothiocyanate (R-N=C=S). ajouronline.comrsc.orgrsc.org

The table below summarizes these derivatization strategies at the N-6 position.

| Reaction Type | Reagent Example | Typical Conditions | Resulting Functional Group |

|---|---|---|---|

| Amidation | Acetyl Chloride (CH₃COCl) | TEA, Dichloromethane (DCM), 0 °C to RT | -NH-C(O)CH₃ (Acetamide) |

| Sulfonamidation | Benzenesulfonyl Chloride (PhSO₂Cl) | Pyridine, DCM, RT | -NH-SO₂Ph (Benzenesulfonamide) |

| Urea Formation | Phenyl Isocyanate (PhNCO) | Tetrahydrofuran (THF), RT | -NH-C(O)NHPh (Phenylurea) |

| Thiourea Formation | Allyl Isothiocyanate | Ethanol, Reflux | -NH-C(S)NHCH₂CH=CH₂ (Allylthiourea) |

N-Alkylation and N-Acylation Strategies

Introducing alkyl or acyl groups directly onto the nitrogen atom modifies its basicity, steric profile, and hydrogen bonding capacity.

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate. However, this method can lead to over-alkylation, producing tertiary amines. A more controlled method is reductive amination. libretexts.org This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). acs.org This approach cleanly yields secondary amines.

N-Acylation: This is synonymous with the amidation reaction described previously and is a reliable method for introducing acyl groups. It involves the use of acyl chlorides or acid anhydrides. chemijournal.comnih.gov The reaction is generally high-yielding and chemoselective for the amino group.

The following table details common N-alkylation and N-acylation strategies.

| Strategy | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Direct Alkylation | Ethyl Iodide, K₂CO₃ | Acetonitrile, Reflux | Secondary/Tertiary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid (cat.), RT | Secondary Amine (N-isopropyl) |

| Acylation | Benzoyl Chloride, TEA | DCM, 0 °C to RT | Amide (N-benzoyl) |

Functionalization of the Quinoline Ring System (Positions 2, 3, 4, 5, 7, 8)

Modifying the quinoline core itself opens up vast possibilities for creating structurally diverse analogs. The existing methoxy, amino, and methyl groups strongly influence the regioselectivity of these reactions.

Introduction of Halogen, Nitro, Cyano, and Carbonyl Groups

These functional groups serve as versatile handles for further synthetic transformations or can directly contribute to biological activity.

Halogenation: Electrophilic halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is expected to occur on the electron-rich benzene (B151609) portion of the quinoline ring. rsc.orgresearchgate.net The C-7 position is the most likely site for substitution due to the activating ortho/para-directing effects of the C-6 amine and C-8 methoxy groups.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is a classic electrophilic aromatic substitution. stackexchange.com Given the high activation of the benzene ring, mild conditions would be required to achieve mono-nitration, likely at the C-7 position.

Cyanation: Direct cyanation of the quinoline ring is challenging. A common strategy involves the conversion of a quinoline N-oxide derivative, which activates the C-2 position for nucleophilic attack by a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net Alternatively, a halogenated quinoline can undergo palladium-catalyzed cyanation.

Carbonyl Group Introduction: The Vilsmeier-Haack reaction (POCl₃/DMF) is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. chemijournal.comchemijournal.comijsr.net For this scaffold, formylation would likely occur at the C-7 position. Friedel-Crafts acylation with an acyl chloride and a Lewis acid (e.g., AlCl₃) could also introduce a ketone, but the Lewis basicity of the quinoline nitrogen can complicate this reaction by sequestering the catalyst. quora.comwikipedia.org

The table below outlines methods for functionalizing the quinoline ring.

| Reaction | Reagents | Predicted Regioselectivity | Introduced Group |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-7 | -Br |

| Nitration | HNO₃, H₂SO₄ | C-7 | -NO₂ |

| Formylation | POCl₃, DMF | C-7 | -CHO |

| Cyanation (via N-oxide) | 1. m-CPBA; 2. TMSCN, Benzoyl chloride | C-2 | -CN |

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization, typically starting from a halogenated quinoline precursor (e.g., 7-bromo-2,5,8-trimethoxy-4-methylquinolin-6-amine).

Carbon-Carbon Coupling:

Suzuki Coupling: This reaction couples the halo-quinoline with a boronic acid or ester to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. rsc.orgresearchgate.netorganic-chemistry.orglibretexts.org

Heck Reaction: This reaction forms a C-C bond between the halo-quinoline and an alkene, yielding a vinyl-substituted quinoline. organic-chemistry.orgwikipedia.orgyoutube.com

Sonogashira Coupling: This involves coupling the halo-quinoline with a terminal alkyne to introduce an alkynyl substituent. researchgate.netresearchgate.netlibretexts.org

Carbon-Heteroatom Coupling:

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling the halo-quinoline with a primary or secondary amine, allowing for the introduction of a wide range of amino functionalities. acs.orgnih.govscienceopen.comwikipedia.org

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form C-O bonds (with alcohols or phenols) or C-S bonds (with thiols) at the halogenated position.

The following table provides an overview of potential cross-coupling reactions on a hypothetical 7-bromo-quinoline precursor.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Bond Formed | Resulting Structure at C-7 |

|---|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | Phenyl group |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, TEA | C-C | Styrenyl group |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | C-C | Phenylethynyl group |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | C-N | Morpholinyl group |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₁₃H₁₆N₂O₃ | Core Scaffold |

| Triethylamine (TEA) | C₆H₁₅N | Base |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | Base |

| Acetyl Chloride | C₂H₃ClO | Reagent |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | Reagent |

| Phenyl Isocyanate | C₇H₅NO | Reagent |

| Allyl Isothiocyanate | C₄H₅NS | Reagent |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | Reducing Agent |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Reagent |

| Phosphorus Oxychloride | POCl₃ | Reagent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Reagent/Solvent |

| Trimethylsilyl Cyanide (TMSCN) | C₄H₉NSi | Reagent |

| Phenylboronic Acid | C₆H₇BO₂ | Reagent |

| Morpholine | C₄H₉NO | Reagent |

No Publicly Available Research Found for Derivatization and SAR Studies of this compound

Following an exhaustive search of scientific literature and chemical databases, no specific information is publicly available regarding the derivatization, synthesis of conjugates and probes, or structure-activity relationship (SAR) studies for the chemical compound This compound .

Despite extensive queries targeting the synthesis of derivatives, conjugation methodologies, development of molecular probes, and analog synthesis for SAR exploration of this specific quinoline scaffold, no research articles, patents, or other scientific publications detailing these aspects could be identified.

This lack of available data prevents the generation of a scientifically accurate and detailed article on the following topics as requested:

Structure-Activity Relationship (SAR) Exploration through Analog Synthesis: Molecular Basis

The absence of published research indicates that this specific compound may be a novel entity, a synthetic intermediate that has not been extensively studied for biological applications, or part of proprietary research that has not been disclosed in the public domain. Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the molecular basis of its structure-activity relationships as no such studies appear to have been conducted or published.

Advanced Spectroscopic and Structural Elucidation of 2,5,8 Trimethoxy 4 Methylquinolin 6 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

No experimental HRMS data, including precise mass measurements or fragmentation analysis, for 2,5,8-Trimethoxy-4-methylquinolin-6-amine has been reported in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A thorough search did not yield any published one-dimensional (¹H, ¹³C, ¹⁵N) or two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data for this specific quinoline (B57606) derivative. While general NMR spectroscopic methods for quinoline characterization are well-documented, specific chemical shifts, coupling constants, and correlation data for this compound are absent from the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification

No experimental Infrared (IR) or Raman spectra for this compound could be found. Therefore, a fingerprint analysis of its functional groups based on vibrational spectroscopy is not possible.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its solid-state conformation, bond lengths, and angles is not available.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

No chiroptical spectroscopic data (Circular Dichroism or Optical Rotatory Dispersion) for this compound has been reported. It is also not established if this compound is chiral and has been resolved into its enantiomers.

Due to the lack of specific experimental data for "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. Any attempt to do so would involve speculation or the presentation of data for unrelated compounds, which would not meet the stringent requirements of the user's request.

Computational Chemistry and Theoretical Studies on 2,5,8 Trimethoxy 4 Methylquinolin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) for Geometry Optimization, Energy Minimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of quinoline (B57606) derivatives. nih.govresearchgate.net The process begins with geometry optimization, where the molecule's three-dimensional arrangement of atoms is adjusted to find the lowest energy conformation, known as the ground state. This energy minimization is crucial for obtaining accurate predictions of other molecular properties.

A common approach involves using the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G(d,p). nih.govnih.govresearchgate.net The output of this calculation provides a detailed list of bond lengths, bond angles, and dihedral angles that define the most stable structure of the molecule.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Theoretical infrared (IR) and Raman spectra can be generated from these frequencies, which, after applying a scaling factor, often show good agreement with experimental data. acs.orgresearchgate.net This analysis is vital for assigning specific peaks in an experimental spectrum to particular molecular vibrations. researchgate.net

| Parameter | Description | Typical Computational Method | Expected Outcome for a Quinoline Derivative |

| Geometry Optimization | Finding the lowest energy (most stable) 3D structure. | DFT (e.g., B3LYP/6-31G(d)) | Optimized Cartesian coordinates, bond lengths (Å), and bond angles (°). |

| Energy Minimization | Calculation of the total electronic energy of the optimized structure. | DFT (e.g., B3LYP/6-31G(d)) | A single point energy value (in Hartrees) representing molecular stability. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | DFT (e.g., B3LYP/6-31G(d)) | A list of frequencies (in cm⁻¹) corresponding to IR and Raman active modes. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. arabjchem.org From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify reactivity, including chemical hardness, softness, electronegativity, and the electrophilicity index. nih.govarabjchem.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net An MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly interacting regions. For a molecule like 2,5,8-Trimethoxy-4-methylquinolin-6-amine, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups, highlighting them as potential sites for hydrogen bonding. researchgate.netmdpi.com

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are widely used to aid in structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically paired with a DFT functional like B3LYP, is a standard approach for predicting isotropic shielding values, which are then converted to chemical shifts relative to a reference compound (e.g., TMS). tsijournals.comtsijournals.com Comparing calculated shifts with experimental data can confirm a proposed structure or help reassign ambiguous signals. tsijournals.com

IR Spectroscopy: As mentioned previously, theoretical IR spectra are generated from the harmonic vibrational frequencies calculated by DFT. acs.org The output includes the frequency of each vibrational mode and its corresponding intensity, allowing for the direct simulation of an IR spectrum that can be compared with experimental results. researchgate.netastrochem.org

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgbohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the molecular orbitals involved in each transition (e.g., π → π*). rsc.orgresearchgate.net These predictions are crucial for understanding the photophysical properties of the compound. nih.govukm.my

| Spectroscopic Technique | Computational Method | Key Predicted Parameters |

| NMR | DFT with GIAO method | ¹H and ¹³C chemical shifts (δ, ppm). |

| IR | DFT Harmonic Frequency Calculation | Vibrational frequencies (cm⁻¹) and intensities. |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelengths (λmax, nm), oscillator strengths. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics calculations typically model a molecule in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into its behavior over time in a more realistic environment, such as in a solvent. researchgate.netnih.gov MD simulations use classical mechanics to model the movements of atoms and molecules.

In Silico Ligand-Target Interaction Modeling and Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. ijprajournal.comijprajournal.com This method is central to drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov Lower binding energies (more negative scores) suggest a more stable protein-ligand complex. nih.gov

Analysis of the best-scoring pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Often involving aromatic rings and alkyl groups.

π-π stacking: Interactions between aromatic rings.

Electrostatic interactions: Between charged or polar groups.

For a quinoline derivative, docking studies could explore its potential to inhibit enzymes like kinases, topoisomerases, or proteases, which are common targets for this class of compounds. nih.govmdpi.com The results can guide the design of new analogues with improved potency and selectivity. nih.gov

| Parameter | Description |

| Binding Affinity / Docking Score | An estimation of the binding free energy (typically in kcal/mol) between the ligand and the protein. A more negative value indicates stronger binding. |

| Inhibition Constant (Ki) | A calculated value (in nM or µM) derived from the binding affinity, representing the concentration of inhibitor required to produce half-maximum inhibition. |

| Interacting Residues | The specific amino acids in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

In QSAR, the chemical structure is represented by numerical values called molecular descriptors. nih.gov These descriptors can be calculated from the 2D or 3D structure and can be categorized as electronic, steric, topological, or thermodynamic. Computational chemistry is essential for generating theoretical descriptors, which are derived purely from the molecule's calculated properties. orientjchem.org

Common theoretical descriptors used in QSAR studies for quinoline derivatives include: dergipark.org.trresearchgate.netmdpi.com

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential values.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and connectivity indices.

Thermodynamic Descriptors: Solvation energy and heat of formation.

By building a regression model that links these descriptors to observed biological activity (e.g., IC₅₀ values), QSAR can identify the key molecular features that drive activity. This knowledge is then used in ligand-based drug design to optimize lead compounds and prioritize the synthesis of new molecules with enhanced potency. orientjchem.org

| Descriptor Class | Examples of Theoretical Descriptors | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges, Electronegativity, Hardness | Describes the electronic distribution, reactivity, and polarity of the molecule. |

| Steric / Geometrical | Molecular Volume, Surface Area (SASA), Ovality, Principal Moments of Inertia | Describes the size, shape, and bulk of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecular skeleton. |

| Thermodynamic | Heat of Formation, Solvation Energy, Molar Refractivity (logP) | Describes the stability, solubility, and polarizability of the molecule. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5,8-Trimethoxy-4-methylquinolin-6-amine, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of quinoline derivatives often involves cyclization reactions, nucleophilic substitution, or transition-metal catalysis. For methoxy-substituted quinolines, protecting groups (e.g., acetyl or tert-butoxycarbonyl) may be required to ensure regioselectivity during functionalization. Evidence from similar compounds (e.g., 6-((4-Chlorophenoxy)methyl)quinolin-2-amine) suggests using tert-butylamine and p-toluenesulfonic anhydride as coupling agents under reflux conditions . Optimization of reaction temperature (e.g., 70–75°C) and solvent polarity can improve yields, as seen in quinoxaline syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and methoxy group placement, referencing shifts in analogous compounds (e.g., δ7.88–6.44 ppm for quinoline protons) .

- LC-MS : Monitor molecular ion peaks ([M+H]) and isotopic patterns (e.g., chlorine isotopes in related compounds) to verify molecular weight .

- X-ray Crystallography : Resolve ambiguous regiochemistry, as applied to tetrahydroquinoline derivatives .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Follow protocols for aromatic amines:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Store in airtight containers away from oxidizers, as amines can form reactive intermediates .

- In case of exposure, rinse affected areas with water for ≥15 minutes and consult medical professionals .

Advanced Research Questions

Q. How do the methoxy and methyl substituents influence the compound’s electronic properties and reactivity in catalytic applications?

- Methodological Answer : Methoxy groups act as electron-donating substituents, altering the quinoline ring’s electron density. Computational studies (e.g., DFT) can map HOMO/LUMO orbitals to predict sites for electrophilic attack or coordination. Experimental validation via UV-Vis spectroscopy (e.g., λmax shifts) and cyclic voltammetry can quantify redox behavior. Methoxy groups may enhance metal coordination, as seen in tetrahydroquinoline-metal complexes .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing unexpected splitting .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals in crowded regions (e.g., aromatic protons) .

- Isotopic Labeling : Use - or -labeled precursors to trace ambiguous peaks .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. Prioritize derivatives with strong binding affinities to conserved active sites .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values for methoxy groups) with bioactivity data from analogues (e.g., 4-methylisoquinolin-6-amine’s antimicrobial effects) .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.